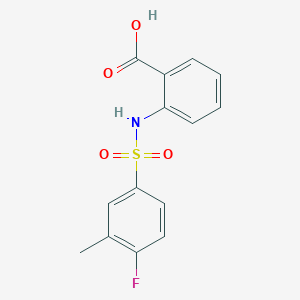

2-(4-Fluoro-3-methylbenzenesulfonamido)benzoic acid

Description

Properties

IUPAC Name |

2-[(4-fluoro-3-methylphenyl)sulfonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO4S/c1-9-8-10(6-7-12(9)15)21(19,20)16-13-5-3-2-4-11(13)14(17)18/h2-8,16H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJKYFGLLAORHRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801202936 | |

| Record name | 2-[[(4-Fluoro-3-methylphenyl)sulfonyl]amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801202936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

379254-41-8 | |

| Record name | 2-[[(4-Fluoro-3-methylphenyl)sulfonyl]amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=379254-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[(4-Fluoro-3-methylphenyl)sulfonyl]amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801202936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Fluoro-3-methylbenzenesulfonamido)benzoic acid: Current Knowledge and Future Perspectives

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of 2-(4-Fluoro-3-methylbenzenesulfonamido)benzoic acid. Due to the limited availability of published experimental data on this specific molecule, this document synthesizes the confirmed foundational information with expert analysis of its chemical structure to infer potential physicochemical properties, reactivity, and biological significance. The guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the potential of this and structurally related compounds. We will delve into its core chemical attributes, propose a likely synthetic route based on established organic chemistry principles, and discuss its potential as a bioactive agent by drawing parallels with analogous structures. This guide also identifies key areas where further experimental validation is crucial to unlock the full potential of this molecule.

Introduction and Chemical Identity

This compound is a unique organic molecule that incorporates several key functional groups: a benzoic acid moiety, a sulfonamide linkage, and a substituted benzene ring featuring both fluorine and methyl substituents. This combination of functionalities suggests a rich chemical profile and a high potential for biological activity, making it a compound of interest in medicinal chemistry and materials science.

Table 1: Core Chemical Identifiers

| Property | Value |

| CAS Number | 379254-41-8 |

| Molecular Formula | C₁₄H₁₂FNO₄S |

| Molecular Weight | 309.31 g/mol |

| SMILES | O=C(O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(F)C(C)=C2 |

The structural arrangement of these groups, particularly the sulfonamide bridge connecting the two aromatic rings, is a common scaffold in a variety of therapeutic agents. The presence of a fluorine atom can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity.

Physicochemical Properties: An Expert Assessment

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| Melting Point | Likely a solid with a relatively high melting point (>150 °C) | The presence of hydrogen bonding donors (carboxylic acid, sulfonamide N-H) and acceptors (sulfonamide and carboxylic oxygens), along with the rigid aromatic structure, suggests strong intermolecular forces. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol). | The carboxylic acid group provides some aqueous solubility, but the two aromatic rings contribute to its overall lipophilicity. Solubility is expected to be pH-dependent, increasing in basic solutions due to the deprotonation of the carboxylic acid. |

| pKa | The carboxylic acid proton is predicted to have a pKa in the range of 3-5. The sulfonamide proton is significantly less acidic, with a pKa likely in the range of 8-10. | The electron-withdrawing nature of the adjacent sulfonamide group may slightly lower the pKa of the carboxylic acid compared to benzoic acid itself. |

| Appearance | Likely a white to off-white crystalline solid. | Based on the appearance of similar aromatic sulfonamides and benzoic acid derivatives. |

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be designed based on well-established synthetic methodologies in organic chemistry. The most logical approach involves the coupling of two key building blocks: anthranilic acid (2-aminobenzoic acid) and 4-fluoro-3-methylbenzenesulfonyl chloride.

Experimental Protocol: A Proposed Synthesis

Objective: To synthesize this compound.

Materials:

-

Anthranilic acid

-

4-Fluoro-3-methylbenzenesulfonyl chloride

-

Pyridine (or another suitable base, e.g., triethylamine)

-

Dichloromethane (or another suitable aprotic solvent)

-

Hydrochloric acid (aqueous solution)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve anthranilic acid in anhydrous dichloromethane.

-

Base Addition: Cool the solution in an ice bath and add pyridine dropwise. The pyridine acts as a base to neutralize the HCl byproduct of the reaction.

-

Sulfonyl Chloride Addition: Slowly add a solution of 4-fluoro-3-methylbenzenesulfonyl chloride in dichloromethane to the cooled reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by adding dilute hydrochloric acid. This will protonate the carboxylate and neutralize the excess pyridine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Causality Behind Experimental Choices:

-

The use of an anhydrous aprotic solvent like dichloromethane is crucial to prevent the hydrolysis of the reactive sulfonyl chloride intermediate.

-

The addition of a base (pyridine) is necessary to scavenge the hydrochloric acid generated during the reaction, which would otherwise protonate the starting amine and halt the reaction.

-

The workup with dilute acid is a standard procedure to remove the basic pyridine and ensure the product is in its neutral, carboxylic acid form.

Potential Biological Activity and Therapeutic Applications: A Look into the Future

While no specific biological activity has been reported for this compound, its structural motifs are present in numerous biologically active compounds. This allows for informed speculation on its potential therapeutic applications.

-

Anti-inflammatory and Analgesic Properties: The sulfonamide linkage is a key feature of non-steroidal anti-inflammatory drugs (NSAIDs) of the coxib class, which selectively inhibit the COX-2 enzyme. The overall structure of the target molecule bears some resemblance to these compounds, suggesting it could be investigated for similar activities.

-

Antimicrobial Activity: Sulfonamides were among the first antimicrobial drugs and this class of compounds continues to be a source of new antibacterial and antifungal agents. The specific substitutions on the aromatic rings can be tailored to target microbial enzymes.

-

Anticancer Potential: Many targeted cancer therapies are small molecules that inhibit specific kinases or other enzymes involved in cell proliferation and survival. The core scaffold of this compound could serve as a starting point for the design of novel enzyme inhibitors.

-

Diuretic Activity: Aromatic sulfonamides are also a well-known class of diuretics. It is plausible that this compound could exhibit effects on renal ion transport.

Future Research Directions

To fully elucidate the properties and potential of this compound, a systematic experimental investigation is required. Key research priorities should include:

-

Confirmation of Physicochemical Properties: Experimental determination of the melting point, solubility in various solvents at different pH values, and pKa.

-

Spectroscopic Characterization: Acquisition and interpretation of ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry data to confirm the chemical structure.

-

X-ray Crystallography: Obtaining a single crystal structure would provide definitive proof of the molecular geometry and intermolecular interactions.

-

In Vitro Biological Screening: A broad panel of in vitro assays to screen for anti-inflammatory, antimicrobial, anticancer, and other potential biological activities.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to understand how modifications to the chemical structure impact biological activity.

Conclusion

This compound represents an intriguing, yet underexplored, area of chemical space. While the current body of public knowledge is sparse, a detailed analysis of its structure provides a strong rationale for its potential as a valuable building block in the development of new therapeutic agents. This guide has laid out the known information and provided a scientifically grounded framework for its potential properties and synthesis. It is our hope that this document will stimulate further research into this promising molecule, leading to the experimental validation of its properties and the potential discovery of novel applications.

References

Due to the limited published data on the specific topic compound, this section provides references to general principles and related compounds that support the expert analysis within this guide.

-

PubChem. Compound Summary for CID 2737379, 2-Fluoro-3-methylbenzoic acid. [Link] - This reference provides data on a structurally related fragment of the target molecule.

An In-depth Technical Guide to 2-(4-Fluoro-3-methylbenzenesulfonamido)benzoic acid

Abstract

This technical guide provides a comprehensive overview of 2-(4-Fluoro-3-methylbenzenesulfonamido)benzoic acid, a fluorinated arylsulfonamide derivative of significant interest in medicinal chemistry and drug development. The document details the compound's fundamental physicochemical properties, outlines a robust, field-proven synthetic pathway, and establishes a rigorous analytical workflow for its characterization and quality control. By explaining the causality behind experimental choices and grounding protocols in established chemical principles, this guide serves as an essential resource for researchers, chemists, and drug development professionals engaged in the synthesis and application of complex pharmaceutical intermediates.

Introduction and Scientific Context

This compound belongs to the class of N-arylsulfonated anthranilic acids. This structural motif is a cornerstone in the design of various biologically active molecules. The incorporation of a sulfonamide linker provides a chemically stable and synthetically versatile scaffold, while the specific substitution pattern—a fluoro group at the 4-position and a methyl group at the 3-position of the benzene ring—is a strategic choice in modern medicinal chemistry. Fluorine substitution is a widely used strategy to enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic profile of drug candidates.

This compound is primarily valued as a sophisticated building block or intermediate in the multi-step synthesis of active pharmaceutical ingredients (APIs). Its bifunctional nature, featuring both a carboxylic acid and a sulfonamide N-H group, allows for diverse subsequent chemical modifications, making it a valuable precursor for creating extensive compound libraries for drug discovery.

Physicochemical and Structural Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its intrinsic properties. These data points are critical for reaction planning, purification, and analytical method development.

| Property | Value | Source |

| Molecular Weight | 309.31 g/mol | [1] |

| Molecular Formula | C₁₄H₁₂FNO₄S | [1] |

| CAS Number | 379254-41-8 | [1] |

| Canonical SMILES | CC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC=CC=C2C(=O)O | [1] |

| Appearance | Expected to be a white to off-white crystalline solid | General knowledge |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | General knowledge |

Synthesis Protocol: A Representative Pathway

The synthesis of this compound is most effectively achieved via a nucleophilic substitution reaction between a key sulfonyl chloride intermediate and 2-aminobenzoic acid (anthranilic acid). This approach is modular, reliable, and grounded in well-established sulfonamide chemistry.[1][2]

Rationale for Synthetic Strategy

The chosen pathway involves two primary stages: the preparation of the reactive sulfonyl chloride and its subsequent coupling.

-

Preparation of 4-Fluoro-3-methylbenzenesulfonyl chloride (2): This intermediate is the critical electrophile. While commercially available, its synthesis from 4-fluoro-3-methylaniline provides insight into the broader chemical context. A Sandmeyer-type reaction is the classical and robust method for converting an aniline to a sulfonyl chloride.

-

Sulfonamide Bond Formation: The reaction between an arylsulfonyl chloride and an amine (in this case, the amino group of anthranilic acid) is the cornerstone of sulfonamide synthesis. The reaction proceeds readily under basic conditions, which serve to deprotonate the amine, enhancing its nucleophilicity, and to neutralize the HCl byproduct generated during the reaction.

Experimental Workflow

The following protocol describes a representative, self-validating system for the laboratory-scale synthesis of the title compound.

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology

Reagents and Precursors:

-

4-Fluoro-3-methylbenzenesulfonyl chloride (CAS: 629672-19-1)

-

2-Aminobenzoic acid (Anthranilic acid)

-

Pyridine or Sodium Bicarbonate (Base)

-

Dichloromethane (DCM) or Acetone/Water (Solvent)

-

Hydrochloric Acid (HCl) for workup

-

Ethyl Acetate (EtOAc) for extraction

-

Ethanol/Water for recrystallization

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminobenzoic acid (1.0 eq.) in the chosen solvent system (e.g., DCM with pyridine, or aqueous acetone with NaHCO₃).

-

Addition of Sulfonyl Chloride: Cool the solution to 0-5 °C using an ice bath. To this, add a solution of 4-fluoro-3-methylbenzenesulfonyl chloride (1.05 eq.) dropwise over 15-20 minutes. Causality Note: The slight excess of the sulfonyl chloride ensures complete consumption of the limiting anthranilic acid. The dropwise addition at low temperature controls the exothermicity of the reaction and prevents potential side reactions.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (anthranilic acid) is no longer visible.

-

Aqueous Workup:

-

If using an organic solvent like DCM, wash the reaction mixture sequentially with 1M HCl to remove excess pyridine, followed by water and brine.

-

If using an aqueous system, acidify the mixture with concentrated HCl to a pH of ~2. This protonates the carboxylate, causing the product to precipitate.

-

-

Isolation:

-

For the organic workup, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

For the aqueous workup, collect the precipitated solid by vacuum filtration and wash with cold water.

-

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.

Analytical Validation and Characterization

A multi-technique approach is essential to confirm the identity, purity, and structure of the synthesized compound. This self-validating system ensures scientific integrity.

Caption: A comprehensive analytical workflow for product validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: This technique is used to confirm the proton environment. Expected signals would include aromatic protons from both benzene rings (with characteristic splitting patterns due to fluoro- and other substituents), a singlet for the methyl group, a broad singlet for the N-H proton, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: This analysis verifies the carbon backbone. The spectrum should show distinct signals for the methyl carbon, the aromatic carbons (with C-F coupling visible for carbons near the fluorine atom), the sulfonyl-bound carbon, and the carbonyl carbon of the carboxylic acid.[3][4]

-

¹⁹F NMR: This is crucial for confirming the presence and environment of the fluorine atom. A single resonance is expected, and its chemical shift provides definitive proof of the fluoro-substitution.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) is preferred as it provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₄H₁₂FNO₄S). The expected exact mass can be calculated and compared against the experimental value.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of the final compound. A reversed-phase method (e.g., using a C18 column with a mobile phase of acetonitrile/water with a formic acid modifier) should be developed. The product should appear as a single, sharp peak. The purity is typically reported as the area percentage of the main peak. This technique is also instrumental in monitoring the reaction progress.[5]

Applications and Future Directions

The primary and most significant application of this compound is as a high-value intermediate in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.[6]

-

Pharmaceutical Intermediate: Compounds containing the 2-(arylsulfonamido)benzoic acid scaffold have been investigated for a range of biological activities. They can serve as precursors for enzyme inhibitors, receptor modulators, and other therapeutic agents. The specific substitution on the benzenesulfonyl ring allows for fine-tuning of the molecule's steric and electronic properties to optimize its interaction with biological targets.

-

Drug Discovery Scaffold: This molecule is an ideal starting point for building compound libraries. The carboxylic acid can be converted into amides, esters, or other functional groups, while the sulfonamide N-H can potentially be alkylated, providing multiple points for diversification.

Future research will likely focus on incorporating this building block into novel therapeutic agents, leveraging its unique substitution pattern to achieve enhanced potency, selectivity, and favorable pharmacokinetic properties.

Conclusion

This compound is a well-defined chemical entity with significant potential in synthetic and medicinal chemistry. This guide has established its core physicochemical properties, provided a detailed and rationalized protocol for its synthesis, and outlined a robust workflow for its analytical validation. By adhering to these methodologies, researchers can confidently produce and characterize this compound, facilitating its effective use in the development of next-generation pharmaceuticals and other advanced chemical applications.

References

-

Maloney, P. R., et al. (2018). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Bolm, C., et al. (2005). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters. Available at: [Link]

-

Kollmar, M., et al. (2002). 2-AMINO-3-FLUOROBENZOIC ACID. Organic Syntheses. Available at: [Link]

-

El-Gaby, M. S. A., et al. (2001). Synthesis and Reactivity of 2‐Aroylbenzoic Acids, II. 2‐(4‐Hydroxy‐3‐isopropylbenzoyl)benzoic Acid. Journal für praktische Chemie. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. RSC Supplementary Information. Available at: [Link]

-

Islam, M. R., et al. (2022). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

- Laboratoires Servier. (1982). Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same. Google Patents.

-

Stirk, W. A., et al. (2020). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Journal of Plant Growth Regulation. Available at: [Link]

-

Wnuk, S., et al. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry. Available at: [Link]

Sources

- 1. cbijournal.com [cbijournal.com]

- 2. Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. faculty.fiu.edu [faculty.fiu.edu]

- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijarsct.co.in [ijarsct.co.in]

An In-depth Technical Guide to the Discovery and Synthesis of Fluorinated Benzoic Acids

Introduction: The Strategic Imperative of Fluorine in Modern Chemistry

The incorporation of fluorine into molecular scaffolds is a cornerstone of contemporary drug discovery and materials science. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the formidable strength of the carbon-fluorine bond—can profoundly enhance a molecule's metabolic stability, membrane permeability, binding affinity, and bioavailability.[1][2] When this powerful element is introduced to the benzoic acid scaffold, a privileged structure in medicinal chemistry, the result is a class of compounds with a vast therapeutic potential, spanning antibacterial, anti-inflammatory, and anticancer applications.[1][3] Furthermore, their utility extends into industrial applications, where they serve as critical chemical tracers in oilfield and geothermal applications due to their stability and low detection limits.[4]

This technical guide provides a comprehensive exploration of the discovery and synthesis of fluorinated benzoic acids. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just a recitation of methods but an expert analysis of the causality behind experimental choices, validated protocols, and a look toward future innovations in the field.

Part 1: The Mechanistic Impact of Fluorine Substitution

The decision to introduce a fluorine atom is a strategic one, aimed at modulating specific molecular properties. Understanding the "why" behind this choice is critical for rational drug design. The substitution of a hydrogen atom with fluorine on a benzoic acid ring instigates a cascade of electronic and physical changes.

-

Modulation of Acidity (pKa): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. This effect stabilizes the carboxylate anion, thereby increasing the acidity (lowering the pKa) of the benzoic acid. This modulation can be critical for optimizing a drug's solubility, absorption, and interaction with biological targets.[5]

-

Enhancement of Metabolic Stability: A primary motivation for fluorination is to block metabolic oxidation. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to cleavage by metabolic enzymes like Cytochrome P450.[2][6] Replacing a hydrogen atom at a known metabolic "soft spot" with fluorine can dramatically increase a drug's half-life and bioavailability.[6]

-

Tuning Lipophilicity: The effect of fluorine on lipophilicity (logP) is context-dependent. While fluorination of an aromatic ring often increases lipophilicity, which can improve membrane permeation, extensive fluorination can sometimes decrease it.[6][7] This allows for the fine-tuning of a compound's pharmacokinetic profile to achieve the desired balance between solubility and permeability.

-

Altering Binding Affinity: Fluorine can participate in unique, non-covalent interactions with protein targets, including hydrogen bonds and dipole-dipole interactions. It can also influence the conformation of the molecule, pre-organizing it for a more favorable binding pose.[2] This can lead to a significant increase in binding affinity and potency.

Data Summary: Physicochemical Effects of Fluorination

| Property | Effect of Fluorine Substitution on Benzoic Acid | Rationale & Significance |

| Acidity (pKa) | Decreases (Acidity Increases) | Strong inductive electron withdrawal stabilizes the conjugate base. Affects solubility and target interaction. |

| Metabolic Stability | Increases | The high strength of the C-F bond prevents enzymatic oxidation, increasing drug half-life.[2][6] |

| Lipophilicity (logP) | Generally Increases | Enhances membrane permeability and can improve passage through the blood-brain barrier.[7] |

| Binding Affinity | Often Increases | Can form favorable interactions (H-bonds, dipole) with protein targets and alter molecular conformation.[2] |

Part 2: Core Synthetic Strategies and Methodologies

The synthesis of fluorinated benzoic acids can be broadly classified into two primary approaches: the direct fluorination of an existing aromatic ring or the construction of the molecule from an already fluorinated precursor. The choice of strategy is dictated by the availability of starting materials, the desired substitution pattern, and the scale of the synthesis.

Direct Fluorination of Benzoic Acid Scaffolds

This approach involves the direct introduction of a fluorine atom onto a pre-formed benzoic acid or its derivative.

This strategy employs a reagent that delivers an electrophilic "F+" equivalent to a nucleophilic aromatic ring.[8] Modern methods often utilize transition-metal catalysts to achieve C-H activation, enabling high regioselectivity under milder conditions.[9]

-

Causality: This method is advantageous for late-stage fluorination, where a complex molecule has already been assembled. The challenge lies in controlling the position of fluorination, as the carboxyl group is a meta-director, while many applications require ortho or para substitution. Directing groups are often employed to overcome this.

-

Key Reagents: Selectfluor®, N-Fluorobenzenesulfonimide (NFSI).[8]

-

Catalysts: Palladium (Pd) complexes are frequently used for directed C-H fluorination.[10]

Caption: Palladium-catalyzed ortho-C-H fluorination workflow.

Nucleophilic aromatic substitution (SNAr) involves the displacement of a suitable leaving group (e.g., -NO₂, -Cl) by a nucleophilic fluoride source, such as CsF or KF.[1] This reaction is particularly effective when the leaving group is positioned ortho or para to a strong electron-withdrawing group, like the carboxylic acid itself.

-

Causality: This is a robust and often high-yielding method when a suitably activated precursor is available. It is the cornerstone of radiochemistry for producing ¹⁸F-labeled compounds for Positron Emission Tomography (PET), as it allows for the rapid incorporation of [¹⁸F]fluoride.[11][12]

-

Key Reagents: Potassium Fluoride (KF) with a phase-transfer catalyst (e.g., Kryptofix [2.2.2]), Cesium Fluoride (CsF).

Caption: General mechanism for SNAr fluorination of an activated benzoic acid.

Synthesis from Fluorinated Precursors

This is arguably the most common and commercially viable approach. The strategy involves starting with a simple, commercially available fluorinated building block and chemically elaborating it to introduce the carboxylic acid functionality.

-

Causality: This approach leverages the vast library of available fluorinated aromatics (e.g., fluorotoluenes, fluorobenzonitriles, fluorohalobenzenes). It offers excellent control over isomer purity and is highly scalable.

-

Common Transformations:

-

Oxidation of a fluorotoluene side chain.

-

Hydrolysis of a fluorobenzonitrile.[13]

-

Grignard reaction of a fluorobromobenzene followed by carboxylation with CO₂.

-

Caption: Common pathways to fluorinated benzoic acids from simple precursors.

Modern Decarboxylative Fluorination

A paradigm-shifting approach involves using the carboxylic acid group itself as a handle to be replaced by fluorine. Recent advances using copper catalysis and photoinduced ligand-to-metal charge transfer (LMCT) have made this transformation possible under remarkably mild conditions.[11][14][15]

-

Causality: This method is powerful for accessing fluorinated aromatics from the abundant pool of benzoic acids. It represents a conceptual departure from traditional methods and opens new synthetic pathways, especially for complex molecules where other methods might fail.[14][15]

-

Key Features: Copper-catalyzed, often light-mediated, tolerates a wide range of functional groups.

Part 3: Case Studies in Drug Synthesis

The true measure of these synthetic strategies lies in their application. The following case studies highlight the synthesis of prominent drugs where fluorinated benzoic acid motifs or precursors are central.

Case Study 1: Diflunisal

Diflunisal, a non-steroidal anti-inflammatory drug (NSAID), is chemically 5-(2,4-difluorophenyl)salicylic acid.[16] Its discovery was a result of systematic research to find a salicylate superior to aspirin, with higher potency and a longer duration of action.[16] The synthesis exemplifies the "building from precursors" strategy, typically via a Suzuki cross-coupling reaction.

-

Synthetic Logic: The most efficient route couples a fluorinated arylboronic acid with a salicylic acid derivative. This approach precisely controls the connectivity and avoids issues with regioselectivity that would arise from direct fluorination.

-

Core Reaction: Palladium-catalyzed Suzuki coupling of 2,4-difluorophenylboronic acid with 5-bromosalicylic acid.[17][18] This method is highly efficient and forms the key C-C bond in a single, clean step.

Case Study 2: Celecoxib

Celecoxib (Celebrex) is a selective COX-2 inhibitor used to treat arthritis. While its core is a pyrazole, not a benzoic acid, its synthesis relies critically on a trifluoromethylated building block, highlighting the importance of fluorinated precursors in constructing complex pharmaceuticals.[19]

-

Synthetic Logic: The synthesis involves a condensation reaction to form the pyrazole ring. The trifluoromethyl group is installed from the very beginning via the starting material 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.[20]

-

Core Reaction: Cyclocondensation of the trifluoromethylated diketone with 4-sulfonamidophenylhydrazine.[19][20] This demonstrates how pre-fluorinated, non-aromatic fragments are used to build complex heterocyclic drugs.

Part 4: Validated Experimental Protocols

The following protocols are representative of foundational techniques in the synthesis and derivatization of fluorinated benzoic acids. They are designed to be self-validating, with clear steps and monitoring procedures.

Protocol 1: Fischer Esterification of 4-Fluorobenzoic Acid

-

Objective: To synthesize ethyl 4-fluorobenzoate, a common intermediate for further derivatization (e.g., to hydrazides).[1]

-

Materials:

-

4-Fluorobenzoic acid (15 g)

-

Absolute ethanol (60 mL)

-

Concentrated Sulfuric Acid (H₂SO₄) (7.5 mL)

-

10% Sodium Carbonate (Na₂CO₃) solution

-

Round bottom flask (250 mL), condenser, heating mantle

-

-

Procedure:

-

Combine 15 g of 4-fluorobenzoic acid and 60 mL of absolute ethanol in a 250 mL round bottom flask.

-

While swirling, carefully and slowly add 7.5 mL of concentrated H₂SO₄. The mixture will generate heat.

-

Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 7-8 hours.

-

Monitor the reaction's progress by Thin Layer Chromatography (TLC), using an ethyl acetate/n-hexane mobile phase. The product ester will have a higher Rf value than the starting carboxylic acid.[21]

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly add 10% Na₂CO₃ solution to neutralize the unreacted acid and the sulfuric acid catalyst until effervescence ceases.

-

Transfer the mixture to a separatory funnel for extraction of the product, typically using a solvent like diethyl ether or ethyl acetate.

-

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

-

Objective: To synthesize a fluorinated benzoic acid via displacement of a nitro group, a classic SNAr transformation.

-

Materials:

-

Methyl 4-nitrobenzoate (0.2 mmol)

-

Anhydrous Cesium Fluoride (CsF) (0.3 mmol)

-

Anhydrous Dimethyl Sulfoxide (DMSO) (1 mL)

-

Reaction vial, magnetic stirrer, heating block

-

-

Procedure:

-

In a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), combine methyl 4-nitrobenzoate (0.2 mmol) and anhydrous CsF (0.3 mmol).[1]

-

Add 1 mL of anhydrous DMSO to the vial.

-

Seal the vial and heat the mixture at a specified temperature (e.g., 120-150 °C) with vigorous stirring.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

After cooling, the reaction is typically quenched with water and extracted with an organic solvent.

-

The resulting methyl 4-fluorobenzoate can then be hydrolyzed to 4-fluorobenzoic acid using standard aqueous acid or base conditions.

-

Conclusion and Future Perspectives

Fluorinated benzoic acids are far more than simple chemical curiosities; they are enabling scaffolds that have led to significant advances in medicine and technology. The strategic introduction of fluorine provides chemists with a powerful tool to fine-tune molecular properties, overcoming challenges in metabolic stability and target affinity.[2]

The field continues to evolve rapidly. Future progress will likely focus on:

-

Late-Stage C-H Fluorination: Developing even milder and more selective catalytic systems to introduce fluorine into complex, fully assembled molecules will accelerate drug discovery.[10]

-

Asymmetric Fluorination: Creating chiral fluorinated centers with high enantioselectivity remains a significant challenge and a highly valuable goal.

-

PET Imaging: The demand for novel ¹⁸F-labeled radiotracers for PET imaging will continue to drive innovation in nucleophilic fluorination chemistry, enabling better diagnostic tools for oncology and neuroscience.[11][22]

By mastering the principles and synthetic methodologies outlined in this guide, researchers and developers are well-equipped to harness the power of fluorine and pioneer the next generation of advanced materials and life-saving therapeutics.

References

- Processes for the preparation of fluorinated benzoic acids. (n.d.). Google Patents.

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Haveman, L. Y. F., Broersen, C. A. J., Vugts, D. J., & Windhorst, A. D. (2025). Direct decarboxylative 18F-fluorination of (hetero)aryl carboxylic acids via Cu-LMCT catalysis as a strategy for PET tracer synthesis. Chemical Communications. Published online. Retrieved January 24, 2026, from [Link]

- PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS. (n.d.). Google Patents.

-

Szpera, R., Moseley, D. F. J., Smith, L. B., & Gouverneur, V. (2019). The Fluorination of C−H Bonds: Developments and Perspectives. Angewandte Chemie International Edition. Retrieved January 24, 2026, from [Link]

-

Singh, V., Kumar, A., & Gosh, P. (2021). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Journal of Separation Science. Retrieved January 24, 2026, from [Link]

-

Haveman, L. Y. F., et al. (2025). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. RSC Publishing. Retrieved January 24, 2026, from [Link]

- A kind of method for one-step synthesis of diflunisal and derivatives thereof. (n.d.). Google Patents.

-

Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. (2025). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved January 24, 2026, from [Link]

-

Thulluri, C., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules. Retrieved January 24, 2026, from [Link]

-

Singh, M., Bantia, S., & Chand, P. (1995). Structure-based inhibitors of influenza virus sialidase. A benzoic acid lead with novel interaction. Journal of Medicinal Chemistry. Retrieved January 24, 2026, from [Link]

-

Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. (2025). Chemical Communications (RSC Publishing). Retrieved January 24, 2026, from [Link]

- Process for preparation of celecoxib. (n.d.). Google Patents.

-

Lovett, A., et al. (2024). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Catalysts. Retrieved January 24, 2026, from [Link]

-

Electrophilic fluorination. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

-

O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. Retrieved January 24, 2026, from [Link]

-

Important safety information for Janus kinase (JAK) inhibitors. (2023). Therapeutic Goods Administration (TGA). Retrieved January 24, 2026, from [Link]

-

Ghorab, M. M., et al. (2016). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules. Retrieved January 24, 2026, from [Link]

-

Xu, P., López-Rojas, P., & Ritter, T. (2021). Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination. Journal of the American Chemical Society. Retrieved January 24, 2026, from [Link]

- A kind of preparation method of diflunisal. (n.d.). Google Patents.

-

Mitcheltree, M. J., et al. (2018). Discovery of a fluorinated macrobicyclic antibiotic through chemical synthesis. Nature Communications. Retrieved January 24, 2026, from [Link]

-

Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. (2021). MDPI. Retrieved January 24, 2026, from [Link]

-

Inoue, M., et al. (2020). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. Retrieved January 24, 2026, from [Link]

-

Britton, J., et al. (2020). Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib. RSC Advances. Retrieved January 24, 2026, from [Link]

-

Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 24, 2026, from [Link]

- An improved process for the preparation of celecoxib. (n.d.). Google Patents.

-

Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations. (2017). ACS Catalysis. Retrieved January 24, 2026, from [Link]

-

Bose, P. (2024). Considering the key benefits of each JAK inhibitor approved for the treatment of MPNs. VJHemOnc. Retrieved January 24, 2026, from [Link]

-

Synthesis of Celecoxib. (2025). YouTube. Retrieved January 24, 2026, from [Link]

-

Synthesis of Diflunisal. (n.d.). Chempedia - LookChem. Retrieved January 24, 2026, from [Link]

-

Filler, R., & Kirsch, P. (2009). Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. Future Medicinal Chemistry. Retrieved January 24, 2026, from [Link]

-

Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination. (2021). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

-

Hunter, A. (2023). Clinical guidance for the use of JAK inhibitors when treating patients with MF. YouTube. Retrieved January 24, 2026, from [Link]

-

Fluorobenzoic Acid Series. (n.d.). Sparrow Chemical. Retrieved January 24, 2026, from [Link]

-

CHAPTER 9: Fluorine in Medicine. (2022). The Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

-

One step synthesis of Diflunisal using a Pd-diamine complex. (2015). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Shen, T. Y., et al. (1977). Discovery of diflunisal. British Journal of Clinical Pharmacology. Retrieved January 24, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Structure-based inhibitors of influenza virus sialidase. A benzoic acid lead with novel interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03503A [pubs.rsc.org]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. US6333431B1 - Processes for the preparation of fluorinated benzoic acids - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination [organic-chemistry.org]

- 16. Discovery of diflunisal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. CN106496014A - A kind of preparation method of diflunisal - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]

- 20. Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00346H [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. books.rsc.org [books.rsc.org]

Methodological & Application

Introduction: The Strategic Importance of Sulfonamides in Discovery Chemistry

An Application Note for the Synthesis of 2-(4-Fluoro-3-methylbenzenesulfonamido)benzoic acid

The sulfonamide functional group is a cornerstone in medicinal chemistry, revered for its ability to mimic the geometry of amides while offering distinct physicochemical properties such as enhanced hydrolytic stability and a greater polar surface area.[1][2] These attributes often lead to significant improvements in pharmacokinetic profiles and target binding affinities.[1] The target molecule, this compound, is a bifunctional building block, incorporating both a sulfonamide linkage and a carboxylic acid. This structure makes it an attractive intermediate for the synthesis of more complex molecules, including potential therapeutic agents and functional materials.

This application note provides a detailed, field-proven protocol for the synthesis of this compound via the nucleophilic substitution reaction between 2-aminobenzoic acid and 4-fluoro-3-methylbenzenesulfonyl chloride. We will delve into the mechanistic rationale behind the procedural steps, offer guidance on characterization, and provide a troubleshooting framework to ensure a robust and reproducible synthesis.

Reaction Principle and Mechanism

The synthesis proceeds via a well-established pathway for sulfonamide formation: the reaction of a primary amine with a sulfonyl chloride.[2][3] The core of this transformation is the nucleophilic attack of the amino group of 2-aminobenzoic acid on the electrophilic sulfur atom of 4-fluoro-3-methylbenzenesulfonyl chloride.

Reaction Scheme:

(Self-generated image, not from a search result)Mechanistic Insight: The reaction is initiated by the lone pair of electrons on the nitrogen atom of 2-aminobenzoic acid attacking the electron-deficient sulfur center of the sulfonyl chloride. This forms a transient, pentacoordinate sulfur intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group. A base, in this case pyridine, is crucial as it serves two roles: it can act as a nucleophilic catalyst, and it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction. The neutralization of HCl is critical to prevent the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Materials and Equipment

Reagents and Chemicals

| Reagent | CAS No. | Molecular Wt. | Purity | Supplier |

| 2-Aminobenzoic acid | 118-92-3 | 137.14 g/mol | ≥98% | Sigma-Aldrich |

| 4-Fluoro-3-methylbenzenesulfonyl chloride | 629672-19-1 | 208.64 g/mol | ≥97% | Sigma-Aldrich |

| Pyridine (Anhydrous) | 110-86-1 | 79.10 g/mol | 99.8% | Sigma-Aldrich |

| Dichloromethane (DCM, Anhydrous) | 75-09-2 | 84.93 g/mol | ≥99.8% | Sigma-Aldrich |

| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 g/mol | 2 M (aq.) | Standard lab supply |

| Ethyl Acetate | 141-78-6 | 88.11 g/mol | ACS Grade | Standard lab supply |

| Hexanes | 110-54-3 | 86.18 g/mol | ACS Grade | Standard lab supply |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | Granular | Standard lab supply |

Equipment

-

Three-neck round-bottom flask (250 mL) with stoppers

-

Magnetic stirrer and stir bar

-

Dropping funnel (125 mL)

-

Reflux condenser with drying tube (e.g., filled with CaCl₂)

-

Ice-water bath

-

Heating mantle with temperature controller

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

Filtration apparatus (Büchner funnel and flask)

-

pH indicator strips or pH meter

Experimental Protocol

The following diagram illustrates the overall workflow from initial setup to final product characterization.

Caption: High-level workflow for the synthesis protocol.

Step-by-Step Procedure

-

Reaction Setup:

-

Assemble a 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a drying tube. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon to create an inert atmosphere. This is crucial as sulfonyl chlorides are sensitive to moisture.

-

To the flask, add 2-aminobenzoic acid (5.00 g, 36.5 mmol, 1.0 equiv.).

-

Add 80 mL of anhydrous dichloromethane (DCM) followed by anhydrous pyridine (5.9 mL, 73.0 mmol, 2.0 equiv.). Stir the mixture at room temperature until all solids have dissolved. The use of a twofold excess of pyridine ensures complete neutralization of the HCl byproduct and can also catalyze the reaction.

-

-

Addition of Sulfonyl Chloride:

-

In a separate dry beaker, dissolve 4-fluoro-3-methylbenzenesulfonyl chloride (8.38 g, 40.1 mmol, 1.1 equiv.) in 20 mL of anhydrous DCM. A slight excess of the sulfonyl chloride ensures the complete consumption of the limiting reagent, 2-aminobenzoic acid.

-

Transfer this solution to the dropping funnel.

-

Cool the main reaction flask containing the amine solution to 0 °C using an ice-water bath. This initial cooling is a precautionary measure to control the initial exotherm of the reaction.

-

-

Reaction Execution:

-

Add the sulfonyl chloride solution from the dropping funnel to the stirred amine solution dropwise over a period of 30-45 minutes. Maintain the temperature at 0 °C during the addition.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Let the reaction stir at room temperature for 12-16 hours (overnight).

-

-

Reaction Monitoring:

-

The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the eluent. Spot the starting amine, the sulfonyl chloride, and the reaction mixture. The reaction is complete when the spot corresponding to 2-aminobenzoic acid has been consumed.

-

-

Aqueous Work-up:

-

Upon completion, cool the reaction mixture again in an ice bath. Slowly and carefully add 100 mL of 2 M aqueous HCl. This step quenches the reaction and protonates the excess pyridine, forming a water-soluble pyridinium salt that can be easily removed.

-

Transfer the mixture to a 500 mL separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with 50 mL portions of ethyl acetate. The use of ethyl acetate is preferred here for its ability to dissolve the product effectively.

-

Combine all organic layers and wash sequentially with 100 mL of deionized water and then 100 mL of brine (saturated NaCl solution). The brine wash helps to remove residual water from the organic phase.

-

Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification:

-

The crude product, typically an off-white solid, can be purified by recrystallization. A suitable solvent system is a mixture of ethanol and water.

-

Dissolve the crude solid in a minimal amount of hot ethanol.

-

Slowly add hot water dropwise until the solution becomes faintly turbid.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 1-2 hours to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.

-

Data Analysis and Expected Results

Quantitative Summary

| Compound | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 2-Aminobenzoic acid | 137.14 | 5.00 g | 36.5 | 1.0 |

| 4-Fluoro-3-methyl- benzenesulfonyl chloride | 208.64 | 8.38 g | 40.1 | 1.1 |

| Pyridine | 79.10 | 5.9 mL | 73.0 | 2.0 |

| Product | 293.29 | ~9.5 g | ~32.4 | ~89% Yield |

Note: The expected yield is an estimate and may vary based on experimental conditions and technique.

Product Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

-

¹H NMR (DMSO-d₆, 400 MHz): Expect signals corresponding to the aromatic protons of both rings, the methyl group protons, and the acidic protons from the sulfonamide and carboxylic acid groups. The sulfonamide N-H and carboxylic O-H protons may appear as broad singlets and are D₂O exchangeable.

-

¹³C NMR (DMSO-d₆, 100 MHz): Expect signals for all unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid and the carbons attached to fluorine (showing C-F coupling).

-

FT-IR (ATR): Look for characteristic absorption bands for N-H stretching (sulfonamide, ~3250 cm⁻¹), C=O stretching (carboxylic acid, ~1680 cm⁻¹), O-H stretching (broad, carboxylic acid, ~3000 cm⁻¹), and S=O stretching (sulfonamide, ~1340 and ~1160 cm⁻¹).

-

Mass Spectrometry (ESI-): Expect to observe the molecular ion peak [M-H]⁻ at m/z ≈ 292.0.

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low or No Yield | - Incomplete reaction. - Wet reagents or solvents. - Insufficient base. | - Allow the reaction to run longer and monitor by TLC. - Ensure all reagents and glassware are thoroughly dried. - Verify the amount and purity of pyridine used. |

| Multiple Spots on TLC after Reaction | - Incomplete reaction. - Side reactions (e.g., disulfonylation). - Degradation of starting material. | - If starting material remains, extend reaction time. - If complex mixture, purify via silica gel column chromatography instead of recrystallization. |

| Product is Oily or Difficult to Crystallize | - Presence of impurities (e.g., residual pyridine or solvent). | - Ensure the work-up is thorough. Perform an additional wash with 1M HCl. - Attempt purification by column chromatography. - Try different recrystallization solvents. |

Safety Precautions

-

4-Fluoro-3-methylbenzenesulfonyl chloride is corrosive and a lachrymator. Handle only in a well-ventilated fume hood.

-

Pyridine is flammable, toxic, and has a strong, unpleasant odor. Avoid inhalation and skin contact.

-

Dichloromethane (DCM) is a suspected carcinogen. Always work in a fume hood.

-

Hydrochloric acid is corrosive.

-

Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

This application note details a reliable and scalable protocol for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the procedural details, researchers can confidently produce this valuable chemical intermediate with high yield and purity, paving the way for its application in drug discovery and materials science.

References

-

Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]

-

Blakemore, D. C., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. Available at: [Link]

-

Bowser, J. R., et al. (n.d.). Preparation of sulfonamides from N-silylamines. National Institutes of Health. Available at: [Link]

-

Saleem, H., et al. (2020). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride producing N-(2-hydroxyphenyl)-4-methyl benzenesulfonamide (1B). ResearchGate. Available at: [Link]

-

Khan, I., et al. (2014). List of synthesized derivatives of 2-, 3- and 4-aminobenzoic acid. ResearchGate. Available at: [Link]

Sources

Analytical methods for 2-(4-Fluoro-3-methylbenzenesulfonamido)benzoic acid characterization

An Application Note for the Comprehensive Characterization of 2-(4-Fluoro-3-methylbenzenesulfonamido)benzoic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This application note presents a comprehensive, multi-technique approach for the analytical characterization of this compound. As a molecule possessing key structural motifs relevant to pharmaceutical development—a sulfonamide linkage, a carboxylic acid, and a fluorinated aromatic ring—its rigorous characterization is paramount for ensuring identity, purity, and stability.[1][2][3] This guide provides detailed protocols and expert rationale for employing High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for molecular weight confirmation, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for structural elucidation, and Thermal Analysis (TGA/DSC) for stability profiling. This integrated workflow is designed for researchers, analytical scientists, and drug development professionals to establish a robust quality control framework for this compound and its analogues.

Introduction: The Analytical Imperative

This compound is a complex molecule whose biological activity and pharmaceutical suitability are intrinsically linked to its structural integrity and purity profile. The presence of a sulfonamide group, a common pharmacophore, and a benzoic acid moiety suggests its potential role as an active pharmaceutical ingredient (API) or a key intermediate.[2][4] Comprehensive characterization is therefore not merely a procedural step but a foundational requirement for any subsequent research, development, or regulatory submission.[5]

The analytical strategy outlined herein is built on the principle of orthogonality—using multiple, distinct analytical techniques to build a self-validating and unambiguous profile of the molecule.[6] Each method provides a unique piece of the puzzle, and together, they create a high-confidence characterization package.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₄H₁₂FNO₄S

-

Molecular Weight: 325.31 g/mol

-

Key Features: Aromatic carboxylic acid, sulfonamide linkage, fluorinated benzene ring, methyl-substituted benzene ring.

Chromatographic Analysis: Purity and Impurity Profiling via RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for assessing the purity of pharmaceutical compounds due to its high resolution and quantitative accuracy.[7][8] For a molecule like this compound, which contains both hydrophobic (aromatic rings) and ionizable (carboxylic acid) groups, RP-HPLC with a C18 stationary phase provides excellent separation capabilities.

Causality Behind Method Choices:

-

Stationary Phase: A C18 column is selected for its versatility and strong hydrophobic retention of the aromatic rings.

-

Mobile Phase: An acetonitrile/water gradient is used to elute a wide range of potential impurities with varying polarities. The addition of a small amount of acid (e.g., formic or trifluoroacetic acid) is critical to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape and reproducible retention times.

-

Detection: A Photo-Diode Array (PDA) or Diode-Array Detector (DAD) is employed to monitor the elution at multiple wavelengths. This allows for the determination of peak purity and provides UV spectral information that can help in the preliminary identification of impurities.

Experimental Protocol: RP-HPLC Method

-

Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 0.5 mg/mL stock solution. Filter through a 0.22 µm syringe filter before injection.

-

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and DAD.

-

Chromatographic Conditions: The following table summarizes the optimized parameters.

| Parameter | Recommended Setting |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Program | 0-5 min (30% B), 5-25 min (30% to 95% B), 25-30 min (95% B), 30.1-35 min (30% B) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | DAD, 254 nm (primary), with spectral scanning from 200-400 nm |

-

Data Analysis: Integrate the chromatogram to determine the area percent of the main peak, which corresponds to the purity of the sample. Analyze the UV spectra of any impurity peaks for preliminary characterization.

Workflow for HPLC Purity Assessment

Caption: Workflow for HPLC-based purity determination.

Structural Elucidation and Confirmation

A combination of spectroscopic techniques is required to unequivocally confirm the chemical structure of the synthesized molecule.[6][9][10]

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which is crucial for confirming the elemental composition of the molecule.[11]

-

Rationale: Techniques like Electrospray Ionization (ESI) are soft ionization methods ideal for polar molecules like ours. Time-of-Flight (TOF) or Orbitrap analyzers provide the necessary mass accuracy (typically < 5 ppm) to distinguish the target molecule from other potential compounds with the same nominal mass.

-

Protocol:

-

Prepare a dilute solution (~10 µg/mL) of the sample in methanol or acetonitrile.

-

Infuse the sample directly or via LC-MS into the mass spectrometer.

-

Acquire data in both positive and negative ESI modes to observe different adducts.

-

Perform tandem MS (MS/MS) on the parent ion to obtain structural fragments, which can confirm the connectivity of the molecule.[12]

-

| Expected Ion | Formula | Calculated m/z |

| [M+H]⁺ (Positive) | [C₁₄H₁₃FNO₄S]⁺ | 326.0544 |

| [M+Na]⁺ (Positive) | [C₁₄H₁₂FNNaO₄S]⁺ | 348.0363 |

| [M-H]⁻ (Negative) | [C₁₄H₁₁FNO₄S]⁻ | 324.0398 |

-

Expected Fragmentation: Key fragment ions would likely arise from the cleavage of the S-N bond and the loss of the carboxyl group (-45 Da).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation in solution.[6][9] For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

-

Rationale: ¹H NMR confirms the number and connectivity of protons. ¹³C NMR provides information on the carbon skeleton. ¹⁹F NMR is highly specific and sensitive to the electronic environment around the fluorine atom.

-

Protocol:

-

Dissolve ~10-15 mg of the sample in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable protons (NH and COOH).

-

Acquire ¹H, ¹³C, and ¹⁹F spectra on a 400 MHz or higher spectrometer.

-

2D NMR experiments (e.g., COSY, HSQC) can be run to confirm assignments.

-

| Nucleus | Predicted Chemical Shift (δ, ppm) | Rationale |

| ¹H | 10-13 | Carboxylic acid proton (broad singlet), exchangeable. |

| ¹H | 9-11 | Sulfonamide N-H proton (broad singlet), exchangeable. |

| ¹H | 7-8.5 | Aromatic protons on both rings. The specific splitting patterns (e.g., doublets, triplets) will depend on substitution.[13][14] |

| ¹H | 2.3-2.5 | Methyl group protons (singlet). |

| ¹³C | 165-175 | Carboxylic acid carbonyl carbon. |

| ¹³C | 115-165 | Aromatic carbons, including the carbon attached to fluorine (large ¹JCF coupling). |

| ¹³C | 15-25 | Methyl carbon. |

| ¹⁹F | -110 to -120 | Aromatic C-F. The exact shift is sensitive to the substitution pattern. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and effective method for confirming the presence of key functional groups.[15]

-

Rationale: The molecule has several characteristic vibrational modes that can be easily identified.

-

Protocol:

-

Acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

-

Alternatively, prepare a KBr pellet by mixing ~1 mg of sample with ~100 mg of dry KBr and pressing it into a transparent disk.

-

Scan from 4000 to 400 cm⁻¹.

-

| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance |

| 3300-2500 | O-H stretch (Carboxylic Acid) | Very broad, often obscuring C-H stretches.[16][17] |

| ~3250 | N-H stretch (Sulfonamide) | Medium, sharp peak, may be overlapped by O-H. |

| ~1700 | C=O stretch (Carboxylic Acid) | Strong, sharp. |

| 1350 & 1160 | S=O stretch (Sulfonamide) | Two strong bands (asymmetric and symmetric).[18] |

| 1250-1000 | C-F stretch | Strong. |

Thermal Analysis: Stability and Phase Behavior

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for evaluating the thermal stability, melting point, and decomposition profile of a new chemical entity.[19] This information is critical for determining appropriate storage conditions and for formulation development.[20]

-

Rationale: DSC measures heat flow and can precisely determine the melting point and detect polymorphic transitions. TGA measures mass change as a function of temperature, indicating decomposition temperature and the presence of residual solvents or water.[20]

-

Protocol (Simultaneous TGA-DSC):

-

Place 3-5 mg of the sample into an aluminum pan.

-

Heat the sample from ambient temperature (~25 °C) to a temperature beyond its decomposition point (e.g., 400 °C) at a controlled rate (e.g., 10 °C/min).

-

Conduct the experiment under an inert nitrogen atmosphere (flow rate ~50 mL/min).

-

-

Expected Results:

-

DSC: A sharp endothermic peak corresponding to the melting of the crystalline solid. The temperature at the peak onset is the melting point.

-

TGA: A stable baseline until the onset of thermal decomposition, at which point a significant mass loss will be observed.

-

Integrated Analytical Strategy

No single technique is sufficient for full characterization. The strength of this approach lies in the integration of orthogonal methods, which provides a comprehensive and self-validating dataset.

Caption: Integrated strategy for comprehensive molecular characterization.

Method Validation Considerations

While this document provides protocols for characterization, any method intended for routine quality control in a regulated environment must be validated according to ICH Q2(R1) guidelines.[21][22] Validation demonstrates that the analytical procedure is suitable for its intended purpose and involves assessing parameters such as:

-

Specificity: Ensuring no interference from impurities or excipients.

-

Linearity: Proportionality of signal to analyte concentration.

-

Accuracy: Closeness of test results to the true value.

-

Precision: Repeatability and intermediate precision of the results.

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): For impurity analysis.

-

Robustness: Reliability of the method under minor variations in parameters.

References

- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. [Link]

-

NETZSCH Analyzing & Testing. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]

-

LCGC International. (n.d.). Method Development for Drug Impurity Profiling: Part 1. [Link]

-

Walsh Medical Media. (n.d.). Spectroscopic Techniques in Modern Drug Characterization. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper.... [Link]

-

Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

-

PubMed. (n.d.). Benzenesulfonamide analogs of fluoroquinolones. Antibacterial activity and QSAR studies. [Link]

-

ResearchGate. (2024). HPLC Method Development and Impurity Profiling. [Link]

-

Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals. [Link]

-

ResolveMass. (2026). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. [Link]

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

PubMed. (2001). Characterization of the Solid-State: Spectroscopic Techniques. [Link]

-

ScienceDirect. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. [Link]

-

ResearchGate. (2015). Determination of Sulfonamides in Milk Samples by HPLC With Amperometric Detection. [Link]

-

Ligspheres. (2025). Spectrometry in Pharmaceutical Analysis. [Link]

-

MDPI. (n.d.). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. [Link]

-

IntechOpen. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

-

NIH. (n.d.). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity. [Link]

-

UCalgary. (n.d.). IR: carboxylic acids. [Link]

-

Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals. [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]

-

DFG. (2024). Determination of benzoic acid in workplace air using high- performance liquid chromatography. [Link]

-

PubMed. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. [Link]

-

AZoM. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. [Link]

-

Longdom Publishing. (n.d.). Pharmaceutical Development and the Applications of Spectroscopy in Biopharmaceutical Identification. [Link]

-

Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. [Link]

-

TSI Journals. (n.d.). Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods. [Link]

-

ResearchGate. (2015). Infrared Spectra of Sulfones and Related Compounds. [Link]

-

MIT OpenCourseWare. (n.d.). APPENDIX 2 - 1H NMR Spectral parameters for substituted benzenes. [Link]

-

IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol. [Link]

-

LinkedIn. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

Sources

- 1. Benzenesulfonamide analogs of fluoroquinolones. Antibacterial activity and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. pharmoutsourcing.com [pharmoutsourcing.com]

- 9. Characterization of the solid-state: spectroscopic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. web.mit.edu [web.mit.edu]

- 15. researchgate.net [researchgate.net]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. researchgate.net [researchgate.net]

- 19. tsijournals.com [tsijournals.com]

- 20. resolvemass.ca [resolvemass.ca]

- 21. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]

- 22. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]

A Technical Guide to the Medicinal Chemistry of 2-(Arylsulfonamido)benzoic Acids: A Predictive Application Framework for 2-(4-Fluoro-3-methylbenzenesulfonamido)benzoic acid

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: While the specific compound 2-(4-Fluoro-3-methylbenzenesulfonamido)benzoic acid is not extensively documented in publicly accessible scientific literature, its core structure—the 2-(arylsulfonamido)benzoic acid scaffold—is a cornerstone in medicinal chemistry. This guide provides a comprehensive analysis of this scaffold's applications, leveraging established research on analogous compounds. We will deconstruct the roles of the key functional groups and substitution patterns to build a predictive framework for the potential therapeutic applications of the title compound. The protocols and workflows detailed herein are designed to be robust starting points for the synthesis, screening, and characterization of this and related novel chemical entities.

Part 1: The 2-(Arylsulfonamido)benzoic Acid Scaffold: A Privileged Structure in Drug Discovery

The 2-(arylsulfonamido)benzoic acid moiety is recognized as a privileged scaffold due to its ability to interact with a variety of biological targets. The defining feature is the sulfonamide linker connecting an aryl group to a benzoic acid. This arrangement provides a specific three-dimensional orientation of hydrogen bond donors and acceptors, as well as aromatic surfaces for π-π stacking or hydrophobic interactions.